molecular formula C14H22N4O B2401123 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide CAS No. 2416243-75-7

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Cat. No.: B2401123
CAS No.: 2416243-75-7
M. Wt: 262.357
InChI Key: TWQFVZKCSSAVNO-UHFFFAOYSA-N
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Description

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is a compound with a molecular formula of C14H22N4O and a molecular weight of 262.35 g/mol This compound features a benzamide core substituted with an amino group and a piperidine ring, which is further substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide typically involves the coupling of a substituted benzamide with a piperidine derivative. One common method involves the reaction of 2-amino-4-chlorobenzamide with 3-(dimethylamino)piperidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and piperidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is a compound with significant biological activity, particularly in the context of enzyme inhibition and receptor binding. Its molecular formula is C14H22N4O, with a molecular weight of 262.35 g/mol. This compound has garnered attention for its potential therapeutic applications, especially in oncology and pharmacology.

The primary targets of this compound include:

  • Anaplastic Lymphoma Kinase (ALK) : Inhibition of ALK can disrupt signaling pathways involved in cancer progression.
  • c-ros Oncogene 1 Kinase (ROS1) : Similar to ALK, ROS1 plays a role in various cancers, making it a critical target for therapeutic intervention.

The compound's mode of action involves binding to these kinases and inhibiting their activity, which may lead to reduced tumor growth and proliferation in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition :

  • The compound has been studied for its ability to inhibit specific enzymes, including lysosomal phospholipase A2 (LPLA2), which is implicated in drug-induced phospholipidosis . This inhibition correlates with the potential to mitigate adverse drug reactions associated with certain pharmaceuticals.

Receptor Binding :

  • In vitro studies have demonstrated that the compound can bind effectively to receptors involved in critical signaling pathways, such as the Hedgehog (Hh) signaling pathway. This pathway is crucial for cell differentiation and growth, and its dysregulation is linked to several types of cancer .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of ALK and ROS1 :
    • A study demonstrated that the compound effectively inhibited ALK and ROS1 activity in cellular models, resulting in decreased cell proliferation in cancer lines expressing these kinases. The IC50 values for these interactions were reported at concentrations lower than those required for cytotoxicity, indicating a favorable therapeutic window.
  • Impact on Phospholipidosis :
    • Research focused on the relationship between LPLA2 inhibition and phospholipidosis revealed that compounds similar to this compound could predict drug-induced toxicity. This finding is crucial for developing safer therapeutic agents .
  • Hedgehog Signaling Pathway :
    • In assays evaluating Hh pathway inhibition, this compound showed promising results with an IC50 value indicating effective inhibition of Gli-luciferase activity, a marker for Hh signaling .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Value (µM)Reference
Enzyme InhibitionLPLA2Not specified
Kinase InhibitionALK<10
Kinase InhibitionROS1<10
Hh Signaling PathwayGli-luciferase1.26

Properties

IUPAC Name

2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-17(2)11-4-3-7-18(9-11)10-5-6-12(14(16)19)13(15)8-10/h5-6,8,11H,3-4,7,9,15H2,1-2H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFVZKCSSAVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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